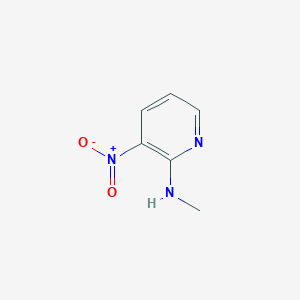

n-Methyl-3-nitropyridin-2-amine

Description

Significance within Pyridine (B92270) Derivatives and Heterocyclic Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products, pharmaceuticals, and functional materials. The introduction of substituents, such as nitro and amino groups, onto the pyridine ring dramatically influences its electronic properties and reactivity, opening up a vast chemical space for the development of new molecules with tailored functions.

Role as a Privileged Structural Motif in Drug Design

The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of bioactive compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can engage in various interactions with biological targets. Substituted nitropyridines, in particular, are valuable precursors in the synthesis of a wide range of pharmaceuticals, including antitumor, antiviral, and anti-inflammatory agents. nbinno.com The presence of the nitro group can enhance the biological activity of a molecule and serves as a versatile handle for further chemical modifications. For instance, various nitropyridine derivatives have been utilized as key intermediates in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), which are crucial targets in the treatment of cancers and autoimmune diseases. nih.gov While direct studies on N-Methyl-3-nitropyridin-2-amine are emerging, its structural similarity to these pharmacologically relevant nitropyridines suggests its potential as a valuable building block in the discovery of new therapeutic agents.

Applications in Material Science and Optoelectronics

The field of material science has seen a surge in the exploration of organic compounds for applications in electronics and optics. Pyridine derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), sensors, and nonlinear optical (NLO) materials. The electronic properties of the pyridine ring, which can be fine-tuned by the introduction of electron-donating and electron-withdrawing groups, are key to these applications. The related compound, 2-amino-3-nitropyridine (B1266227), has been studied for its NLO properties, demonstrating its potential for use in advanced optoelectronic devices. nbinno.com The N-methylation of the amino group in this compound can further modify the electronic and crystal packing characteristics, potentially leading to materials with enhanced optical responses. Research in this area is still in its early stages, but the fundamental properties of the nitropyridine scaffold point towards a promising future for this compound in the development of novel functional materials.

Relevance in Agrochemical Synthesis

Substituted pyridines are also a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing this heterocyclic core. The biological activity of these compounds is often linked to the specific substitution pattern on the pyridine ring. For example, 2-amino-3-nitropyridines have been identified as useful starting materials for the synthesis of herbicides. google.com The nitro group in these compounds can be crucial for their mode of action or can be a precursor to other functional groups necessary for herbicidal activity. Although specific studies detailing the use of this compound in agrochemical synthesis are not yet widely published, its structural relationship to known agrochemical precursors makes it a compound of interest for the development of new and more effective crop protection agents. nbinno.com

Historical Context and Evolution of Research on Substituted Nitropyridines

The synthesis of nitropyridines has historically been a challenge for organic chemists. The direct nitration of pyridine is notoriously difficult due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. chemicalbook.com Early methods often resulted in low yields and a mixture of isomers, making the isolation of specific nitropyridines a tedious process.

Over the years, significant progress has been made in the development of more efficient and selective methods for the synthesis of substituted nitropyridines. These methods include the nitration of pyridine-N-oxides, which activates the ring towards electrophilic attack, followed by deoxygenation. acs.org Other approaches involve the use of more reactive nitrating agents or the synthesis of the pyridine ring from acyclic precursors already containing the desired substituents. The development of these synthetic strategies has been crucial for unlocking the full potential of nitropyridines in various applications. The synthesis of this compound itself can be envisioned through the methylation of 2-amino-3-nitropyridine or through a multi-step synthesis starting from a suitable pyridine precursor.

Overview of Key Research Areas for this compound

Current and future research on this compound is likely to focus on several key areas, leveraging the unique properties imparted by its specific substitution pattern.

Key Research Areas:

Medicinal Chemistry: The primary focus will likely be on the synthesis of novel derivatives of this compound and the evaluation of their biological activities. This includes exploring its potential as a scaffold for the development of kinase inhibitors, anticancer agents, and antimicrobial compounds.

Material Science: Further investigation into the solid-state properties of this compound and its derivatives could reveal their potential for applications in nonlinear optics, organic electronics, and as components of functional polymers.

Synthetic Methodology: The development of more efficient and scalable synthetic routes to this compound and other specifically substituted nitropyridines remains an important area of research. This will facilitate its broader use in various scientific disciplines.

Agrochemical Discovery: Given the importance of the nitropyridine scaffold in agriculture, exploring the herbicidal, insecticidal, and fungicidal properties of this compound derivatives is a logical next step.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-6-5(9(10)11)3-2-4-8-6/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILGRKFIVIVPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339465 | |

| Record name | n-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4093-88-3 | |

| Record name | n-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation

Advanced Spectroscopic Techniques for N-Methyl-3-nitropyridin-2-amine

The structural analysis of this compound is accomplished through a combination of sophisticated spectroscopic techniques. NMR spectroscopy provides detailed information about the hydrogen and carbon framework, while vibrational spectroscopy (Infrared and Raman) identifies the specific functional groups present in the molecule.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map out the connectivity and chemical environment of each atom in this compound. For the related compound 2-amino-3-nitropyridine (B1266227), extensive NMR studies have been conducted, providing a solid basis for interpreting the spectra of its N-methylated derivative. najah.eduresearchgate.net

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in different chemical environments. The aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing nitro group (NO₂) and the electron-donating amino group (NHCH₃). This results in characteristic downfield shifts. Experimental data for this compound shows signals for the aromatic protons around δ 8.50 (doublet of doublets) and δ 8.49 (broad singlet). evitachem.com The methyl protons and the amine proton also exhibit unique resonances. The hydrogens on carbons directly bonded to an amine typically appear in the δ 2.3-3.0 ppm range. libretexts.org The N-H proton signal can vary in position (δ 0.5-5.0 ppm) depending on concentration and solvent, and may be broadened due to proton exchange. libretexts.orgdocbrown.info

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 (Pyridine) | ~8.50 | dd | JH6-H5 ≈ 4-5 Hz, JH6-H4 ≈ 1-2 Hz |

| H-4 (Pyridine) | ~8.2-8.4 | dd | JH4-H5 ≈ 7-8 Hz, JH4-H6 ≈ 1-2 Hz |

| H-5 (Pyridine) | ~7.0-7.3 | dd | JH5-H4 ≈ 7-8 Hz, JH5-H6 ≈ 4-5 Hz |

| N-H | Variable (e.g., ~8.49) | br s | N/A |

| N-CH₃ | ~2.9-3.1 | s (or d if coupling to N-H) | N/A (or JH-H ≈ 5 Hz) |

Note: 'dd' denotes a doublet of doublets, 'br s' a broad singlet, and 's' a singlet. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions. The signal at δ 8.49 ppm reported as a broad singlet is likely attributable to the N-H proton. evitachem.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are significantly affected by the attached functional groups. The carbon atom attached to the nitro group (C-3) is expected to be shifted downfield, while the carbon attached to the amino group (C-2) will also be significantly affected. Carbons directly attached to nitrogen in similar amine compounds typically appear in the 10-65 ppm region. libretexts.org Theoretical studies on the related 2-amino-3-nitropyridine molecule help in assigning the resonances. najah.eduresearchgate.net

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 | ~155-160 |

| C-3 | ~130-135 |

| C-4 | ~135-140 |

| C-5 | ~115-120 |

| C-6 | ~150-155 |

| N-CH₃ | ~28-32 |

Note: These are estimated values based on data from structurally similar compounds and general substituent effects in pyridine rings.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable. Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, for instance, confirming the H-4, H-5, and H-6 connectivity in the pyridine ring. HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation) experiments would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum. Further confirmation could be obtained using HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two or three bonds, solidifying the placement of the methyl and nitro groups relative to the pyridine ring structure.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For this compound, key functional groups include the secondary amine (N-H), the nitro group (NO₂), the methyl group (C-H), and the aromatic pyridine ring. Studies on the parent compound, 2-amino-3-nitropyridine, show that its fundamental vibrations are active in both IR and Raman spectra. najah.edu

The IR spectrum of a secondary amine like this compound is expected to show a single, relatively weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com The nitro group (NO₂) gives rise to two strong and easily identifiable stretching vibrations: an asymmetric stretch typically between 1560-1520 cm⁻¹ and a symmetric stretch between 1360-1345 cm⁻¹. The C-H stretching vibrations of the methyl group and the aromatic ring protons appear around 3100-2850 cm⁻¹. The vibrations of the pyridine ring itself (ring stretching, bending) occur in the 1600-1400 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| N-H stretch | 3350 - 3310 | Secondary amine N-H stretching |

| C-H stretch (aromatic) | 3100 - 3000 | Pyridine ring C-H stretching |

| C-H stretch (aliphatic) | 2960 - 2850 | Methyl group C-H stretching |

| NO₂ asymmetric stretch | 1560 - 1520 | Strong absorption characteristic of nitro group |

| Pyridine ring stretch | 1600 - 1450 | C=C and C=N stretching vibrations within the ring |

| NO₂ symmetric stretch | 1360 - 1345 | Strong absorption characteristic of nitro group |

| C-N stretch | 1335 - 1250 | Aromatic amine C-N stretching |

| N-H wag | 910 - 665 | Out-of-plane bending for secondary amine |

Note: These frequency ranges are based on established group frequencies for IR spectroscopy and data from analogous compounds. orgchemboulder.comspectroscopyonline.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Correlation with Theoretical Vibrational Frequencies

The vibrational properties of this compound and related compounds have been extensively studied by comparing experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra with theoretical calculations, primarily using Density Functional Theory (DFT). nih.govsemanticscholar.org For analogous molecules like 2-amino-3-methyl-5-nitropyridine (B21948), quantum chemical calculations are performed using DFT with various basis sets, such as 6-311G(d,p) and cc-pVTZ, to predict vibrational wavenumbers. nih.govsemanticscholar.org

It is a common observation that theoretically predicted frequencies are often overestimated compared to experimental values due to factors like the neglect of anharmonicity and incomplete treatment of electron correlation. nih.gov To bridge this gap, scaling factors are applied to the computed wavenumbers. For instance, in the study of 2-N-methylamino-3-methylpyridine N-oxide, scaling factors of 0.9529 (for the 3500–2500 cm⁻¹ range) and 0.978 (for the 2499–0 cm⁻¹ range) significantly improved the correlation between theoretical and experimental data, reducing the mean square deviation from ~7.5 cm⁻¹ to ~2.5 cm⁻¹. nih.gov The complete assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which helps in understanding the contribution of different internal coordinates to each normal mode. nih.govsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides critical insights into the electronic structure and transitions within the molecule.

The electronic absorption spectra of nitropyridine derivatives are characterized by transitions within the π-system of the pyridine ring and charge-transfer interactions involving the nitro group. nih.gov For the related compound 2-amino-3-methyl-5-nitropyridine, experimental UV-Vis analysis in ethanol (B145695) shows absorption peaks at 220 nm and 345 nm. nih.gov These are assigned to π → π* and n → π* transitions, respectively. nih.gov Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) support these findings, predicting absorption peaks at comparable wavelengths (e.g., 253 nm and 350 nm). nih.gov The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are also determined to understand intramolecular charge transfer, which is a key feature in such donor-acceptor systems. nih.govnajah.edu

While direct information on the phosphorescence of this compound is limited, studies on similar nitropyridine N-oxides shed light on the potential mechanisms. researchgate.net The presence of nitro and N-oxide groups, along with amino functionalities, creates a complex system of electronic states. Depopulation of excited states in these molecules is investigated using techniques like femtosecond excitation. researchgate.net The electronic transitions often involve π → π* excitations. nih.gov Intersystem crossing, the process leading from an excited singlet state to a triplet state (a prerequisite for phosphorescence), is influenced by factors like spin-orbit coupling, which can be enhanced by the presence of heavy atoms or specific functional groups, although detailed mechanisms for this specific compound require further investigation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for determining the molecular weight and probing the fragmentation pathways of a compound. For this compound, the molecular weight is confirmed to be approximately 153.14 g/mol . nih.gov Electron ionization mass spectrometry (EI-MS) data available for the isomeric compound 2-Amino-4-methyl-3-nitropyridine (B139313) from the NIST Mass Spectrometry Data Center provides an example of typical fragmentation patterns for such molecules. nih.govnist.gov The fragmentation would likely involve characteristic losses, such as the loss of the nitro group (NO₂) or methyl radical (CH₃), and cleavage of the pyridine ring, which helps in confirming the molecular structure.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of its three-dimensional geometry.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Although a specific crystal structure for this compound is not available in the search results, data from closely related compounds like 4-Methyl-3-nitropyridin-2-amine and other nitropyridine derivatives provide valuable comparative information. nih.gov

In 4-Methyl-3-nitropyridin-2-amine, the pyridine ring is nearly planar. nih.gov An important structural feature is the presence of an intramolecular N—H⋯O hydrogen bond between the amino group and the nitro group, which stabilizes the conformation. nih.gov The dihedral angle between the nitro group and the pyridine ring is reported to be 15.5 (3)°. nih.gov

Theoretical calculations on related structures, such as 2-amino-3-methyl-5-nitropyridine, show that steric repulsion between adjacent methyl and amino groups can lead to distortions in bond lengths, for example, the C2–C3 bond being elongated to 1.420 Å compared to typical C-C bonds in pyridine (around 1.39 Å). nih.govsemanticscholar.org Ring C-N bond distances also show variations, indicating delocalization of electrons within the ring. nih.govsemanticscholar.org

Table 1: Selected Experimental Bond Lengths and Angles for a Related Compound (4-Methyl-3-nitropyridin-2-amine) nih.gov Note: This data is for an isomer and serves as a structural reference.

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| N2—H2A | 0.88 (3) |

| N2—H2B | 0.85 (3) |

| O1⋯H2B | 2.01 (3) |

| N1⋯H2A | 2.17 (4) |

| Bond Angles (°) | |

| N2—H2B⋯O1 | 127 (2) |

| N2—H2A⋯N1 | 174 (3) |

| Dihedral Angles (°) | |

| Dihedral angle (Nitro group vs. Pyridine ring) | 15.5 (3) |

Table 2: Comparison of Theoretical vs. Experimental Data for a Related Pyridine Derivative nih.govsemanticscholar.org Note: This data is for 2-amino-3-methyl-5-nitropyridine and 2-amino-5-nitropyridinium sulfamate, used for comparative purposes.

| Parameter | Theoretical (DFT) Value (Å) | Experimental (X-ray) Value (Å) |

| C2–C3 | 1.420 | - |

| N1–C2 | 1.34 | ~1.37 |

| N1–C6 | 1.32 | ~1.37 |

| C–C (pyridine ring) | - | ~1.39 |

These tables illustrate the interplay between experimental data and theoretical modeling in the structural elucidation of complex organic molecules.

Spectroscopic and Structural Analysis of this compound Lacks Definitive Experimental Data

A comprehensive review of available scientific literature reveals a notable absence of detailed experimental spectroscopic and structural elucidation for the specific chemical compound this compound. While numerous studies have been conducted on analogous and structurally related pyridine derivatives, specific crystallographic and in-depth spectroscopic data for this compound itself are not present in the surveyed research.

The requested detailed analysis, encompassing molecular planarity, dihedral angles, intramolecular hydrogen bonding, and crystal packing interactions, fundamentally relies on experimental data obtained from techniques such as single-crystal X-ray diffraction. This method provides the precise three-dimensional coordinates of atoms within a crystal lattice, which is essential for a rigorous examination of the molecule's structural characteristics.

In the absence of such experimental data for this compound, a scientifically accurate and authoritative discussion of its specific structural features, as outlined in the requested sections, cannot be formulated. While computational and theoretical studies, such as Density Functional Theory (DFT) calculations, can offer predictions of molecular geometry and bonding, they require validation against experimental results to be considered definitive.

Research on related compounds, including various substituted nitropyridine amines, provides a general understanding of the types of structures and interactions that might be expected. For instance, studies on similar molecules often reveal:

Planarity and Dihedral Angles: The pyridine ring itself is typically planar. However, the substituents, such as the nitro and methylamino groups, may be twisted out of this plane to varying degrees due to steric hindrance and electronic effects. The dihedral angles between the pyridine ring and the planes of these substituent groups are critical parameters determined from crystal structures.

Intramolecular Hydrogen Bonding: A common feature in 2-amino-3-nitropyridine derivatives is the formation of an intramolecular hydrogen bond between the amino group's hydrogen and an oxygen atom of the adjacent nitro group. This interaction significantly influences the conformation and planarity of the molecule.

Crystal Packing and Intermolecular Interactions: The arrangement of molecules in the solid state is governed by a variety of intermolecular forces. In related structures, interactions such as π-π stacking between pyridine rings, as well as C-H···O, C-H···π, and N-H···N hydrogen bonds, are frequently observed to play a crucial role in stabilizing the crystal lattice.

However, it must be reiterated that these are general observations from analogous compounds. The specific bond lengths, angles, dihedral angles, and the precise nature and geometry of intermolecular contacts for this compound remain undetermined without direct experimental evidence. Therefore, any detailed discussion on these topics would be speculative and not meet the required standards of scientific accuracy for the specified compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular structure, spectroscopic properties, and reactivity of chemical compounds.

Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)Theoretical calculations are powerful tools for predicting and interpreting spectroscopic data.

IR Spectra: For 2-amino-3-nitropyridine (B1266227), theoretical vibrational frequencies were calculated using DFT (B3LYP) and MP2 methods. najah.edu The calculated wavenumbers showed good agreement with experimental FT-IR spectra after applying appropriate scaling factors. najah.edu

NMR Spectra: The 1H and 13C NMR chemical shifts of 2-amino-3-nitropyridine have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. najah.eduresearchgate.net These calculations, often performed considering solvent effects (e.g., using the IEF-PCM model for DMSO), correlate well with experimental NMR data. najah.eduresearchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and UV-Vis absorption spectra. najah.eduresearchgate.net For 2-amino-3-nitropyridine, TD-DFT/B3LYP/6-311++G(d,p) calculations accurately predicted the maximum absorption peak (λmax) observed in the experimental spectrum in ethanol (B145695). najah.edu

Electronic Structure Analysis

The analysis of a molecule's electronic structure provides deep insights into its reactivity, stability, and intramolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is plotted over the electron density, with different colors representing varying electrostatic potential values.

While specific MEP mapping studies for n-Methyl-3-nitropyridin-2-amine are not extensively documented in publicly available literature, analysis of structurally similar compounds like 2-amino-3-nitropyridine provides significant insights. nih.govresearchgate.net For these types of molecules, the MEP map typically reveals distinct regions of positive, negative, and neutral potential.

The regions of negative potential, usually colored red, are associated with high electron density and are susceptible to electrophilic attack. In the case of this compound, these would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine (B92270) ring. Conversely, the positive potential regions, colored blue, indicate electron-deficient areas and are prone to nucleophilic attack. These are generally located around the hydrogen atoms of the methyl and amino groups.

Table 1: Predicted Regions of Electrostatic Potential in this compound (based on analogs)

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of Nitro Group | Highly Negative | Site for electrophilic attack |

| Pyridine Ring Nitrogen | Negative | Site for electrophilic attack |

| Hydrogen atoms of Methyl Group | Positive | Potential for nucleophilic interaction |

| Hydrogen atom of Amino Group | Positive | Site for nucleophilic attack and hydrogen bonding |

Structure-Property Relationship Modeling

The electronic and photophysical properties of a molecule are intrinsically linked to its structural features. Structure-property relationship modeling aims to understand and predict these properties based on the molecular architecture.

Correlation between Structural Features and Electronic/Optical Properties

The electronic properties of this compound are largely dictated by the interplay between the electron-donating amino group (-NHCH₃) and the electron-withdrawing nitro group (-NO₂) attached to the pyridine ring. This "push-pull" system leads to significant intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system of the pyridine ring.

This ICT character is directly reflected in the molecule's electronic absorption spectrum. Theoretical studies on similar 2-amino-3-nitropyridine derivatives show that the lowest energy absorption band corresponds to this ICT transition. nih.gov The energy of this transition, and thus the color of the compound, is sensitive to the electronic nature of the substituents and the solvent polarity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions. In molecules of this class, the HOMO is typically localized on the electron-rich amino group and the pyridine ring, while the LUMO is concentrated on the electron-deficient nitro group. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Predicted Electronic Properties of this compound (based on analogs)

| Property | Influencing Structural Feature | Predicted Characteristic |

| Intramolecular Charge Transfer (ICT) | Electron-donating amino group and electron-withdrawing nitro group on the pyridine ring. | Significant, leading to characteristic optical properties. |

| HOMO Localization | Electron-donating amino group and pyridine ring. | Primarily on the amino group and the aromatic ring. |

| LUMO Localization | Electron-withdrawing nitro group. | Primarily on the nitro group. |

| HOMO-LUMO Gap | The combined effect of the donor and acceptor groups. | Relatively small, suggesting potential for high reactivity. |

Influence of Substituent Positioning on Molecular Architecture and Photophysical Behavior

The precise positioning of substituents on the pyridine ring has a profound impact on the molecular geometry and, consequently, its photophysical properties. In the case of this compound, the ortho-positioning of the amino and nitro groups leads to steric interactions that can cause the nitro group to twist out of the plane of the pyridine ring.

For the related compound 4-Methyl-3-nitro-pyridin-2-amine, the dihedral angle between the nitro group and the pyridine ring is reported to be 15.5(3)°. nih.gov This deviation from planarity can affect the extent of π-conjugation and, therefore, the efficiency of the intramolecular charge transfer. A more planar conformation would generally lead to a more extended π-system and a red-shift (lower energy) in the absorption spectrum.

Furthermore, the position of the methyl group itself can modulate the electronic properties. While the primary electronic effects are from the amino and nitro groups, the methyl group can have secondary hyperconjugative and inductive effects. The presence of the methyl group on the nitrogen atom, as in this compound, will have a different electronic influence compared to a methyl group on the pyridine ring, as seen in isomers like 4-Methyl-3-nitropyridin-2-amine nih.gov or 2-Amino-6-methyl-3-nitropyridine. sigmaaldrich.com These subtle changes in substitution can fine-tune the electronic and optical properties of the molecule.

Biological and Pharmacological Relevance

Medicinal Chemistry Applications and Pharmaceutical Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) core of n-Methyl-3-nitropyridin-2-amine allows for its extensive use in the synthesis of pharmaceutical compounds. The nitro group, in particular, enhances the reactivity of the pyridine ring, facilitating various chemical transformations.

Intermediate in the Synthesis of Pharmaceutical Compounds

This compound serves as a crucial intermediate in the multi-step synthesis of various pharmaceutical agents. nbinno.com Its derivatives have been investigated for a range of therapeutic applications, including the development of antihypertensive medications. nbinno.com For instance, it is a key component in the synthesis of imidazopyridine-based angiotensin II receptor antagonists, which are used to treat high blood pressure. nbinno.com

Precursor for Bioactive Heterocyclic Compounds

The chemical structure of this compound makes it an ideal starting material for the construction of more complex heterocyclic systems with significant biological activity. nih.gov The presence of the amino and nitro groups allows for cyclization reactions to form fused ring systems, which are common motifs in many drug molecules.

One of the most significant applications of this compound is in the synthesis of imidazo[4,5-b]pyridines. nih.gov This is typically achieved through a reductive cyclization process. The nitro group of this compound is first reduced to an amino group, forming a diamine intermediate. This intermediate then reacts with various reagents, such as aldehydes or carboxylic acids, to form the fused imidazole (B134444) ring. nih.govacs.org A variety of imidazo[4,5-b]pyridine derivatives have been synthesized using this method and have shown promising activity as fungicides and antimicrobial agents. researchgate.netnih.gov

For example, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized from a related compound, n-butyl-6-methoxy-3-nitropyridin-2-amine, and showed good fungicidal activity against Puccinia polysora. researchgate.net Another study describes an efficient solid-phase synthesis of trisubstituted imidazo[4,5-b]pyridines starting from 2,4-dichloro-3-nitropyridine. acs.org

This compound and its analogs are also valuable precursors for the synthesis of other important heterocyclic scaffolds, including pyrido[2,3-d]pyrimidines and pyrido[2,3-b]pyrazines. These fused ring systems are present in a number of biologically active compounds.

Pyrido[2,3-d]pyrimidines have been synthesized from related aminopyridine precursors and have demonstrated potent cytotoxicity and activity as PIM-1 kinase inhibitors, suggesting their potential as anticancer agents. nih.govrsc.org For instance, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and shown to exhibit significant cytotoxicity against MCF-7 and HepG2 cancer cell lines. nih.gov

Similarly, pyrido[2,3-b]pyrazines have been synthesized through multicomponent reactions and have been investigated for their electrochemical DNA sensing and nonlinear optical properties, as well as their biological activities. nih.govrsc.org

Role as a Scaffold for Drug Discovery and Development

A molecular scaffold is a core structure upon which various functional groups can be attached to create a library of compounds for biological screening. The pyridine ring of this compound serves as a privileged scaffold in drug design. nih.govmdpi.com Its ability to be readily modified allows for the systematic exploration of structure-activity relationships, a key process in drug discovery. mdpi.com

By introducing different substituents onto the pyridine ring or the methylamino group, chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their potency, selectivity, and pharmacokinetic profiles. This scaffold hopping approach has been successfully employed to develop new anti-biofilm agents against methicillin-resistant Staphylococcus aureus (MRSA) based on the related 2-aminopyrimidine (B69317) scaffold. nih.gov

Inhibition of Specific Enzymes or Receptors

Derivatives of nitropyridines, including those synthesized from this compound, have been shown to inhibit specific enzymes and receptors, highlighting their therapeutic potential. nih.gov The nitro group can be reduced in situ to form reactive species that can interact with the active sites of enzymes.

Janus Kinase 2 (JAK2) Inhibitors

Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. The dysregulation of these pathways is associated with various diseases, including myeloproliferative neoplasms. nih.gov Consequently, the development of JAK inhibitors has been a significant focus of pharmaceutical research.

Research has demonstrated that nitropyridine derivatives can serve as potent inhibitors of Janus kinase 2 (JAK2). mdpi.com In one study, a series of potent JAK2 inhibitors were synthesized from 2-chloro-5-methyl-3-nitropyridine. The most effective compounds in this series demonstrated inhibitory concentrations (IC50) in the micromolar range, with values between 8.5 and 12.2 µM. mdpi.com Another study focused on the development of selective JAK2 inhibitors from N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, with the optimal compound, A8, exhibiting an impressive IC50 of 5 nM and significant selectivity over other JAK isoforms. nih.gov

Table 1: JAK2 Inhibitory Activity of Nitropyridine Derivatives

| Compound Class | Most Potent IC50 | Reference |

| 2-chloro-5-methyl-3-nitropyridine derivatives | 8.5–12.2 µM | mdpi.com |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives | 5 nM | nih.gov |

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibitors

Glycogen Synthase Kinase-3 (GSK3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. nih.govchemscene.com Its deregulation has been implicated in various diseases, such as neurodegenerative disorders, diabetes, and cancer. chemscene.com

Nitropyridine derivatives have emerged as a promising class of GSK3 inhibitors. mdpi.com A notable example involves a series of heterocyclic compounds synthesized from 2,6-dichloro-3-nitropyridine. The most active GSK3 inhibitor from this series, which incorporates a 2,4-dichlorophenyl moiety, exhibited a potent IC50 of 8 nM and an EC50 of 0.13 μM in cellular assays. mdpi.com

Although specific inhibitory data for this compound against GSK3 is not currently available, the high potency of related nitropyridine structures underscores the potential of this scaffold in developing effective GSK3 inhibitors.

Table 2: GSK3 Inhibitory Activity of a Nitropyridine Derivative

| Compound | IC50 | EC50 | Reference |

| 2,4-dichlorophenyl substituted nitropyridine derivative | 8 nM | 0.13 µM | mdpi.com |

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme implicated in inflammation and various pathological conditions. nih.gov The development of SSAO inhibitors is therefore a relevant area of therapeutic research.

Substituted 3-nitropyridines have been utilized as precursors in the synthesis of SSAO inhibitors. mdpi.com While specific inhibitory data for this compound against SSAO is not documented in the available literature, the use of the nitropyridine scaffold in creating SSAO inhibitors suggests its potential in this area. Further research is needed to explore the direct inhibitory activity of this compound and its derivatives on this enzyme.

Modulation of Biological Activities

Anti-inflammatory Properties

The inflammatory response is a complex biological process that, when dysregulated, can contribute to a wide range of chronic diseases. The development of novel anti-inflammatory agents is a continuous effort in medicinal chemistry.

While direct studies on the anti-inflammatory properties of this compound are not available, the broader class of aminopyridine and thiazole (B1198619) derivatives has shown anti-inflammatory potential. For instance, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide has been shown to attenuate the inflammatory response in microglial cells by inhibiting the NLRP3 inflammasome pathway. nih.gov The development of in vitro screening assays using cell lines like THP-1 allows for the testing of various compounds for their anti-inflammatory effects, such as the inhibition of TNF-alpha release. nih.gov Given the established anti-inflammatory potential of related heterocyclic compounds, investigating the activity of this compound in such assays could be a promising avenue for future research.

Antiviral Activities (e.g., against SARS-CoV-2)

The search for effective antiviral agents is a critical area of global health research. Pyridine and its derivatives have been explored for their potential antiviral properties against a range of viruses.

While initial investigations into the antiviral activity of some nitropyridine-related compounds against SARS-CoV-2 were promising, specific data for this compound is lacking. However, other pyridine-based compounds have demonstrated antiviral effects. For example, benzothiazolyl-pyridine hybrids have been evaluated for their activity against H5N1 and SARS-CoV-2. cancer.gov Additionally, novel 2-benzoxyl-phenylpyridine derivatives have shown inhibitory effects against Coxsackievirus B3 and adenovirus type 7. sigmaaldrich.com These findings suggest that the pyridine scaffold is a viable starting point for the development of new antiviral drugs. Further screening of this compound against a panel of viruses is warranted to determine its potential in this therapeutic area.

Anticancer and Antiproliferative Activities

The development of novel anticancer agents remains a cornerstone of cancer research. Nitropyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Studies have shown that certain nitropyridine-containing compounds exhibit antiproliferative activity. For instance, N-methyl pyridinium (B92312) salts, such as 1-methyl-3-nitropyridine chloride (MNP), have demonstrated cytotoxicity against leukemia cell lines. MNP showed IC50 values of 24.3 µM and 20.5 µM against HL60 and HL60/MX2 cells, respectively. mdpi.com The National Cancer Institute's NCI-60 screen is a valuable tool for identifying the anticancer potential of compounds against a panel of 60 human tumor cell lines. nih.govcancer.gov While specific NCI-60 data for this compound is not publicly available, the results for related compounds highlight the potential of the nitropyridine scaffold in cancer therapy.

Table 3: Anticancer Activity of a Related N-Methyl Pyridinium Salt

| Compound | Cell Line | IC50 | Reference |

| 1-methyl-3-nitropyridine chloride (MNP) | HL60 (Leukemia) | 24.3 µM | mdpi.com |

| 1-methyl-3-nitropyridine chloride (MNP) | HL60/MX2 (Leukemia) | 20.5 µM | mdpi.com |

Antimicrobial and Antifungal Effects

Based on available scientific literature, no specific studies detailing the antimicrobial or antifungal effects of this compound have been identified. While pyridine derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties, dedicated research on this particular compound is not present in the reviewed sources. nih.govnbinno.com

Antidiabetic Properties

There are no specific studies in the available scientific literature that investigate or establish any antidiabetic properties for this compound.

Mechanisms of Action in Biological Systems

Enzyme Activity and Protein Interaction Studies

No specific studies on the enzyme activity or protein interactions of this compound were found in the reviewed literature. Research into how this compound may interact with biological enzymes and proteins has not been published.

Structure-Activity Relationship (SAR) Analysis

A detailed Structure-Activity Relationship (SAR) analysis for this compound is not available in the scientific literature. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity, but such research has not been specifically conducted or reported for this molecule.

Biotransformation and Microbial Degradation Studies

While no studies were found for this compound, extensive research has been conducted on the closely related compound, 2-amino-4-methyl-3-nitropyridine (B139313) . These studies offer insights into the potential metabolic pathways of nitropyridine derivatives by microorganisms.

The biotransformation of 2-amino-4-methyl-3-nitropyridine by various microorganisms has been documented, leading to several metabolic products. The fungus Cunninghamella elegans was found to metabolize the compound into three different products through hydroxylation and N-oxidation. oup.comnih.govresearchgate.net Another microorganism, Streptomyces antibioticus, produced two different metabolites. oup.comnih.gov Additionally, several strains of the fungus Aspergillus were capable of converting the substrate into a lactam. oup.comnih.gov

These biotransformations primarily involve hydroxylation at different positions on the pyridine ring or methyl group, oxidation of the pyridine nitrogen, and the formation of a pyridinone structure. oup.comresearchgate.net

Microbial Biotransformation Products of 2-amino-4-methyl-3-nitropyridine

| Metabolite | Producing Microorganism | Transformation Type | Reference |

|---|---|---|---|

| 2-amino-5-hydroxy-4-methyl-3-nitropyridine | Cunninghamella elegans | Hydroxylation | oup.comnih.gov |

| 2-amino-4-hydroxymethyl-3-nitropyridine | Cunninghamella elegans | Hydroxylation | oup.comnih.gov |

| 2-amino-4-methyl-3-nitropyridine-1-oxide | Cunninghamella elegans | N-Oxidation | oup.comnih.gov |

| 2-amino-6-hydroxy-4-methyl-3-nitropyridine | Streptomyces antibioticus | Hydroxylation | oup.comnih.gov |

| 2-amino-4-methyl-3-nitro-6(1H)-pyridinone | Streptomyces antibioticus, Aspergillus sp. | Hydroxylation/Tautomerization | oup.comnih.gov |

Based on a comprehensive review of available scientific literature, there is no specific information regarding the microbial transformation pathways or the environmental fate and degradation mechanisms of the chemical compound this compound.

Extensive searches have yielded no studies detailing the biological and pharmacological relevance of this specific compound in the context of:

Microbial transformation, including hydroxylation reactions by fungi such as Cunninghamella elegans.

Oxidation at aromatic, aliphatic, or heterocyclic nitrogen positions.

The formation of corresponding pyridinols and pyridinones.

Environmental fate, including biodegradation in soil and water or photochemical transformations.

While research exists for structurally similar compounds, such as 2-amino-4-methyl-3-nitropyridine, which has been shown to undergo biotransformation by Cunninghamella elegans and other microorganisms oup.comnih.govresearchgate.net, these findings cannot be scientifically extrapolated to this compound.

Therefore, the requested article, structured around the provided outline for this compound, cannot be generated due to the absence of published research data on these specific topics.

An Examination of this compound in Materials Science

The chemical compound this compound is a pyridine derivative with the molecular formula C₆H₇N₃O₂. While it is available from various chemical suppliers and is utilized in synthetic chemistry, its specific applications within the field of materials science are not extensively documented in publicly available research. evitachem.com This article will address the specified areas of materials science applications for this compound based on available information.

Applications in Materials Science

Despite the exploration of various nitropyridine derivatives for their unique chemical and physical properties, specific research into the materials science applications of n-Methyl-3-nitropyridin-2-amine is limited. nih.govnih.gov While related compounds have shown promise, the direct application of this compound in this field is not well-established in scientific literature.

There are no detailed research findings available that specifically document the development of novel materials with unique electronic or optical properties using this compound. Research in this area tends to focus on other derivatives of nitropyridine. For instance, studies on 2-N-phenylamino-methyl-nitro-pyridine isomers have been conducted to understand how substituent positioning affects structural and photophysical behaviors for potential technological applications. nih.gov Similarly, the related compound 2-Amino-3-nitropyridine (B1266227) has been investigated for its non-linear optical (NLO) properties, which are crucial for the development of advanced optoelectronic materials. nbinno.com However, equivalent studies for this compound are not present in the searched scientific literature.

Currently, there is no available research that details the use of this compound as a tunable luminophore. The study of fluorescent molecules has been carried out on related compounds, such as 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines, which have shown tunable photophysical properties and large Stokes shifts, making them of interest for various applications. nih.gov However, specific data on the luminescent properties of this compound remains un-reported in the available literature.

There is a lack of specific research detailing the incorporation of this compound into functional materials. While it is used as an intermediate in the synthesis of more complex organic molecules, its direct role as a component in functional materials is not documented. evitachem.com

No specific applications of this compound in the field of optoelectronics have been documented in the available research. The potential for pyridine (B92270) derivatives in optoelectronics is recognized, with some compounds being investigated for their suitability in such applications due to their structural and photophysical properties. nih.gov For example, single crystals of 2-Amino-3-nitropyridine have shown potential for high optical transparency and thermal stability, making them suitable for non-linear optics and optoelectronic devices. nbinno.com However, there is no corresponding research for this compound.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on n-Methyl-3-nitropyridin-2-amine and its close analogs, primarily 2-amino-3-nitropyridines, establishes them as valuable intermediates in organic synthesis. nbinno.comnih.govresearchgate.net The synthesis of the parent compound, 2-amino-3-nitropyridine (B1266227), is well-documented, often involving the nitration of 2-aminopyridine. nbinno.comsapub.org However, this reaction can present challenges with selectivity, leading to the development of alternative strategies. One common synthetic route to this compound involves the direct amination of 2-chloro-3-nitropyridine (B167233) with methylamine. evitachem.com

The reactivity of the 2-amino-3-nitropyridine scaffold is largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing nitro group. This substitution pattern facilitates a range of chemical transformations. The nitro group, for instance, can be reduced to an amino group, opening pathways to various diamino-pyridine derivatives. nih.gov Furthermore, the pyridine (B92270) ring is activated towards nucleophilic attack, a characteristic feature of nitropyridines. nih.gov Recent reviews highlight the burgeoning interest in nitropyridines as precursors for a diverse array of biologically active molecules and functional materials. nih.govchempanda.com

Unexplored Reactivity and Synthetic Opportunities

While the fundamental reactivity of the 2-amino-3-nitropyridine core is partially understood, a vast expanse of its chemical potential remains uncharted. The strategic positioning of the methylamino and nitro groups in this compound presents unique opportunities for synthetic exploration.

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 3-position, while not in a conventionally activated position (ortho or para to the ring nitrogen), can still undergo nucleophilic substitution, particularly with soft nucleophiles like thiols. nih.gov A systematic investigation into the scope and limitations of SNAr reactions with a wider array of nucleophiles (e.g., N-, O-, and C-nucleophiles) could unveil novel synthetic pathways. nih.gov The influence of the adjacent methylamino group on the regioselectivity and rate of these reactions warrants detailed mechanistic studies.

Vicarious Nucleophilic Substitution (VNS): The VNS reaction is a powerful tool for the C-H functionalization of nitroaromatics. Applying this methodology to this compound could provide access to a range of derivatives functionalized at the positions ortho and para to the nitro group. rsc.org Exploring the VNS amination using reagents like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole (B31798) could lead to the synthesis of novel di- and tri-substituted pyridines. rsc.org

Reduction of the Nitro Group: The selective reduction of the nitro group is a key transformation. While standard reduction methods are known, the development of chemoselective reduction protocols that leave other functional groups intact would be highly valuable. This would provide a facile entry to N2-methyl-2,3-diaminopyridine, a versatile building block for the synthesis of fused heterocyclic systems such as imidazopyridines.

Cyclization Reactions: The juxtaposition of the amino and nitro (or its reduced amino) functionalities provides a perfect platform for intramolecular cyclization reactions. Exploration of novel cyclization strategies could lead to the synthesis of a variety of polycyclic aromatic compounds with potentially interesting biological or material properties.

Advanced Computational Modeling for Predictive Research

Computational chemistry offers a powerful lens through which to predict and understand the behavior of this compound, guiding experimental efforts and accelerating discovery.

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the molecule's electronic structure, including its heat of formation, and the distribution of electron density. researchgate.net Such studies can help in predicting the most likely sites for electrophilic and nucleophilic attack, thereby rationalizing its reactivity. nih.gov For instance, calculating the HOMO and LUMO energies can provide a quantitative measure of its nucleophilic and electrophilic character. nih.gov

pKa and Reactivity Prediction: Theoretical calculations of pKa values can be instrumental in understanding the acid-base properties of this compound and predicting its behavior in different reaction media. researchgate.net Computational models can also be employed to simulate reaction pathways and transition states for various reactions, such as SNAr or VNS, providing a priori information on reaction feasibility and potential side products. nih.govresearchgate.net

Table 1: Potential Computational Studies on this compound

| Computational Method | Predicted Property | Potential Application in Research |

| Density Functional Theory (DFT) | Electronic structure, heat of formation, HOMO/LUMO energies | Predicting reactivity, understanding reaction mechanisms |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, photophysical properties | Guiding the design of novel dyes and optical materials |

| pKa Calculation Models | Acid-base dissociation constants | Predicting behavior in different solvents and pH conditions |

| Molecular Dynamics (MD) Simulations | Solvation effects, conformational analysis | Understanding intermolecular interactions and behavior in solution |

Potential for Novel Pharmaceutical and Material Science Discoveries

The 2-amino-3-nitropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. nih.gov This suggests that this compound holds significant promise as a precursor for the discovery of novel therapeutic agents and advanced materials.

Pharmaceutical Applications: Derivatives of 2-amino-3-nitropyridine have shown a broad spectrum of pharmacological activities. They have been investigated as:

Antihypertensive agents: Acting as angiotensin II receptor antagonists. nbinno.com

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains. nbinno.com

HIV-1 Inhibitors: Functioning as non-nucleoside reverse transcriptase inhibitors. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: Showing potential for the treatment of neurological disorders. nih.gov

Anticancer agents: With some derivatives showing promising activity. nih.gov

The introduction of the N-methyl group in this compound can modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability, potentially leading to the development of drug candidates with improved profiles.

Material Science Applications: Nitropyridine derivatives are also gaining attention in the field of materials science. nih.gov Their inherent asymmetry and the presence of a "push-pull" electronic system (electron-donating amino group and electron-withdrawing nitro group) make them attractive candidates for:

Non-Linear Optics (NLO): The charge-transfer character of these molecules can lead to large second-order NLO responses, making them suitable for applications in optoelectronic devices. nbinno.com

Fluorescent Probes: The functionalization of the nitropyridine core can lead to the development of novel fluorescent molecules with tunable photophysical properties. nih.gov

Environmental Impact and Bioremediation Prospects

The increasing use of nitroaromatic compounds in various industries necessitates an understanding of their environmental fate and the development of effective remediation strategies. ijeab.com

Environmental Fate: Nitroaromatic compounds are often classified as environmental pollutants due to their potential toxicity and persistence. ijeab.comcambridge.org The environmental behavior of this compound is not yet documented. However, based on the properties of related compounds, it is likely to have a degree of water solubility due to the polar amino and nitro groups, which could facilitate its transport in soil and aquatic environments. researchgate.net Photodegradation in the presence of natural organic matter could lead to the formation of various transformation products, some of which may also be of environmental concern. acs.org

Bioremediation: Bioremediation offers a promising and environmentally friendly approach to detoxify sites contaminated with nitroaromatic compounds. ijeab.commdpi.com Microorganisms, including bacteria and fungi, have been shown to degrade a variety of nitroaromatics. mdpi.comnih.gov The primary mechanism of bacterial degradation often involves the reduction of the nitro group to an amino group under anaerobic conditions. nih.gov Aerobic degradation pathways, which can lead to complete mineralization, have also been identified. nih.gov While specific studies on the bioremediation of this compound are lacking, the existing knowledge on the microbial degradation of nitro- and amino-pyridines suggests that it could be susceptible to microbial transformation. researchgate.netexaly.com Future research should focus on isolating and characterizing microbial strains capable of degrading this compound and elucidating the metabolic pathways involved.

Q & A

Q. What are the optimal synthetic routes for n-Methyl-3-nitropyridin-2-amine, and how can reaction efficiency be validated?

Methodological Answer: Reductive amination is a common strategy for synthesizing secondary amines like n-Methyl-3-nitropyridin-2-amine. For example, palladium-based catalysts (e.g., Pd/NiO) under hydrogen atmospheres can facilitate the reaction between pyridine derivatives and methylamine precursors. Reaction efficiency can be validated via high-yield isolation (e.g., >95% yield) and characterization using H NMR (e.g., δ 3.04 ppm for the methyl group) and mass spectrometry (MS) with a molecular ion peak at m/z 154 (M+1) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy : H NMR in DMSO-d reveals aromatic protons (δ 8.40–6.75 ppm) and the N-methyl group (δ 3.04 ppm). IR spectroscopy identifies nitro (1511–1355 cm) and amine (3405 cm) functional groups .

- Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) confirms monoclinic symmetry (space group P2/n) with lattice parameters a = 7.3776 Å, b = 12.8673 Å, and c = 7.3884 Å. Data collection via Bruker Kappa APEXII CCD diffractometers ensures high-resolution structural validation .

Advanced Research Questions

Q. What are the crystallographic implications of hydrogen bonding and packing in this compound?

Methodological Answer: The crystal structure reveals intermolecular N–H···O hydrogen bonds between the amine and nitro groups, stabilizing the lattice. Packing analysis (e.g., using ORTEP-3) shows a herringbone arrangement with π-π interactions between pyridine rings. Such interactions influence solubility and thermal stability, critical for material science applications .

Q. How can researchers assess the risk of nitrosamine formation in this compound under varying reaction conditions?

Methodological Answer: Nitrosamine formation depends on the presence of secondary amines and nitrosating agents (e.g., nitrites). Conduct stress tests under acidic or oxidative conditions (e.g., with NaNO) and analyze products via LC-MS. Structural analogs with similar amine moieties show low nitrosation propensity if steric hindrance or electron-withdrawing groups (e.g., nitro) are present .

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Methodological Answer: Discrepancies may arise from solvent polarity, catalyst loading, or purification methods. Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled temperature) and cross-validate spectral data with reference libraries (e.g., NIST Chemistry WebBook). For crystallographic inconsistencies, re-refine data using SHELXL with updated scattering factors .

Q. What computational methods support the electronic structure analysis of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic properties, such as nitro group polarization and amine basicity. Compare computed IR/NMR spectra with experimental data to validate accuracy. Software like Gaussian or ORCA is recommended for such analyses .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.